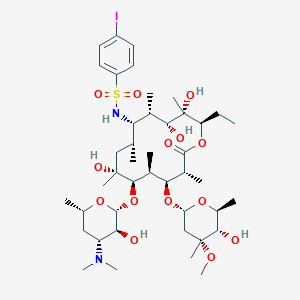
N-(4-Iodobenzenesulfonyl)erythromycylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Iodobenzenesulfonyl)erythromycylamine is a compound that combines the properties of erythromycin, a well-known antibiotic, with a sulfonyl group attached to an iodobenzene ring. This modification can potentially enhance the compound’s biological activity and stability, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodobenzenesulfonyl)erythromycylamine typically involves the reaction of erythromycin with 4-iodobenzenesulfonyl chloride. The process can be summarized as follows:
Starting Materials: Erythromycin and 4-iodobenzenesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like chloroform or dichloromethane are commonly used.
Procedure: Erythromycin is dissolved in the chosen solvent, and 4-iodobenzenesulfonyl chloride is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Iodobenzenesulfonyl)erythromycylamine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, potentially altering the compound’s biological activity.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the breakdown of the sulfonyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea can be used in substitution reactions, typically in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Hydrolysis: Acidic or basic aqueous solutions are used for hydrolysis reactions.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing the iodo group with an amine would yield an amine-substituted product.
Oxidation: Oxidation of the sulfonyl group can lead to sulfone derivatives.
Hydrolysis: Hydrolysis typically results in the formation of erythromycin and 4-iodobenzenesulfonic acid.
Applications De Recherche Scientifique
N-(4-Iodobenzenesulfonyl)erythromycylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties, leveraging the antibiotic nature of erythromycin.
Medicine: Investigated for its potential use in developing new antibiotics with enhanced efficacy and stability.
Mécanisme D'action
The mechanism of action of N-(4-Iodobenzenesulfonyl)erythromycylamine is primarily based on the antibiotic properties of erythromycin. Erythromycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the translocation of peptides. The addition of the 4-iodobenzenesulfonyl group may enhance this activity by increasing the compound’s stability and affinity for the bacterial ribosome.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodobenzenesulfonyl chloride: A precursor in the synthesis of N-(4-Iodobenzenesulfonyl)erythromycylamine.
Erythromycin: The parent compound, widely used as an antibiotic.
Sulfonyl Chlorides: A class of compounds with similar reactivity, used in various chemical syntheses.
Uniqueness
This compound is unique due to its combination of erythromycin’s antibiotic properties with the chemical reactivity of the 4-iodobenzenesulfonyl group. This dual functionality can potentially lead to enhanced biological activity and stability, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
61066-19-1 |
|---|---|
Formule moléculaire |
C43H73IN2O14S |
Poids moléculaire |
1001.0 g/mol |
Nom IUPAC |
N-[(2R,3S,4R,5S,6S,7R,9R,10R,11S,12S,13R)-10-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,9-trihydroxy-12-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-14-oxo-oxacyclotetradec-6-yl]-4-iodobenzenesulfonamide |
InChI |
InChI=1S/C43H73IN2O14S/c1-14-31-43(10,52)36(48)24(4)33(45-61(53,54)29-17-15-28(44)16-18-29)22(2)20-41(8,51)38(60-40-34(47)30(46(11)12)19-23(3)56-40)25(5)35(26(6)39(50)58-31)59-32-21-42(9,55-13)37(49)27(7)57-32/h15-18,22-27,30-38,40,45,47-49,51-52H,14,19-21H2,1-13H3/t22-,23+,24+,25+,26-,27+,30-,31-,32+,33+,34+,35+,36-,37+,38-,40-,41-,42-,43-/m1/s1 |
Clé InChI |
ZRMKMCJWCZIQSC-CMAYOOJISA-N |
SMILES isomérique |
CC[C@@H]1[C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)I)C)O)(C)O |
SMILES canonique |
CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)NS(=O)(=O)C4=CC=C(C=C4)I)C)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,6-Dihydro-4h-cyclopenta[b]furan](/img/structure/B14607305.png)
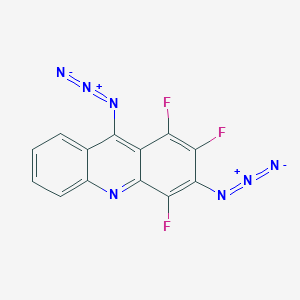

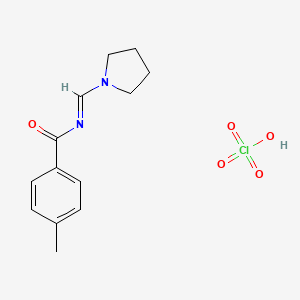
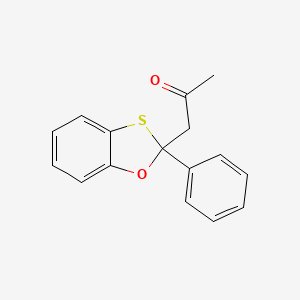

![4-[(1E)-3,3-Diethyltriaz-1-en-1-yl]benzamide](/img/structure/B14607338.png)

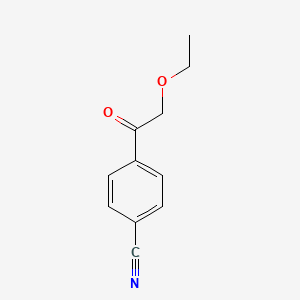
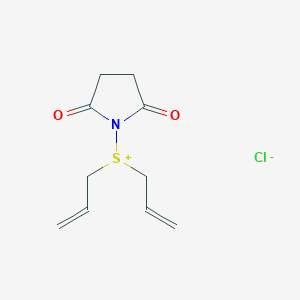
![4-[Di(prop-2-en-1-yl)amino]-3,5-dimethylphenyl ethylcarbamate](/img/structure/B14607359.png)
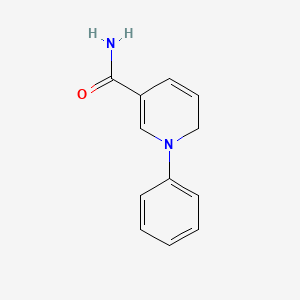
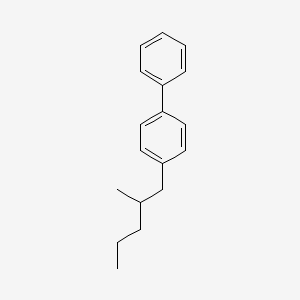
![7-Azabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14607375.png)
